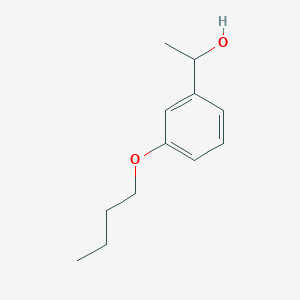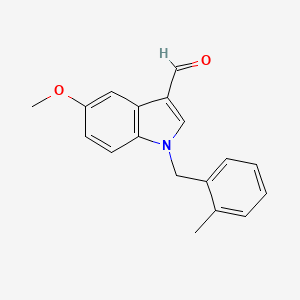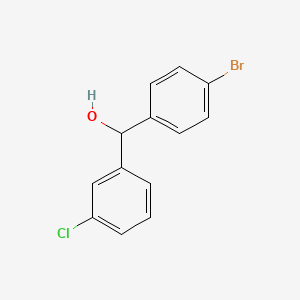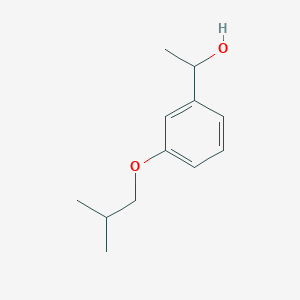
1-(3-Butoxyphenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Butoxyphenyl)ethanol is an organic compound with the molecular formula C12H18O2 It is characterized by a phenyl ring substituted with a butoxy group at the third position and an ethanol group at the first position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3-Butoxyphenyl)ethanol can be synthesized through several methods:
Grignard Reaction: One common method involves the reaction of 3-butoxybenzaldehyde with a Grignard reagent, such as ethylmagnesium bromide, followed by hydrolysis.
Reduction of Ketones: Another method involves the reduction of 3-butoxyacetophenone using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Grignard reactions or catalytic hydrogenation processes, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-(3-Butoxyphenyl)ethanol undergoes various chemical reactions:
Oxidation: It can be oxidized to 3-butoxybenzaldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to 3-butoxyphenylethane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: 3-butoxybenzaldehyde.
Reduction: 3-butoxyphenylethane.
Substitution: Various halogenated derivatives.
Aplicaciones Científicas De Investigación
1-(3-Butoxyphenyl)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(3-Butoxyphenyl)ethanol involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions and as a reducing agent in reduction reactions. The compound’s hydroxyl group plays a crucial role in its reactivity, allowing it to participate in hydrogen bonding and other interactions.
Comparación Con Compuestos Similares
1-(3-Butoxyphenyl)ethanol can be compared with similar compounds such as:
1-(4-Butoxyphenyl)ethanol: Similar structure but with the butoxy group at the fourth position.
1-(3-Methoxyphenyl)ethanol: Similar structure but with a methoxy group instead of a butoxy group.
1-(3-Butoxyphenyl)propanol: Similar structure but with a propanol group instead of an ethanol group.
Uniqueness: this compound is unique due to the specific positioning of the butoxy group, which influences its chemical reactivity and physical properties. This positioning can affect the compound’s solubility, boiling point, and interaction with other molecules.
Propiedades
IUPAC Name |
1-(3-butoxyphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-3-4-8-14-12-7-5-6-11(9-12)10(2)13/h5-7,9-10,13H,3-4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMZDZWOMAHEDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Cyclopropyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B7847384.png)










